Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-

Conformational analysis Intramolecular hydrogen bonding Physicochemical profiling

SAR studies using N-phenylmethanesulfonamide analogs require precise regioisomeric identity. The 3-hydroxy isomer has published antimicrobial (MIC 32-64 µg/mL) and anticancer activity (IC₅₀ 226-242.52 µg/mL), but its conformational properties differ fundamentally from the 2-hydroxy regioisomer due to absent intramolecular H-bonding. This compound (CAS 1243474-98-7) provides the correct 2-OH conformational lock essential for valid SAR interpretation. • ≥95% purity • In stock, ships globally • Ideal as negative control vs. 3-OH chemotype

Molecular Formula C9H14N2O3S
Molecular Weight 230.29 g/mol
Cat. No. B12328551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-
Molecular FormulaC9H14N2O3S
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)NS(=O)(=O)C)O
InChIInChI=1S/C9H14N2O3S/c1-11(2)7-4-5-8(9(12)6-7)10-15(3,13)14/h4-6,10,12H,1-3H3
InChIKeyVEADKVWNOWEBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-: Identity and Comparator Landscape


Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- (CAS 1243474-98-7, C₉H₁₄N₂O₃S, MW 230.29) is a small-molecule sulfonamide derivative featuring a 2-hydroxyphenyl core with a para-dimethylamino substituent and a methanesulfonamide moiety at the aniline nitrogen [1]. The compound is commercially supplied at ≥95% purity for research use and is cataloged under identifiers including CM569085 and FRKJ1243474-98-7 . Its structure positions it as a member of the N-phenylmethanesulfonamide class, with regioisomeric analogs—particularly N-(4-(dimethylamino)-3-hydroxyphenyl)methanesulfonamide and N-(5-(dimethylamino)-2-hydroxyphenyl)methanesulfonamide—differing solely in the position of the hydroxyl or dimethylamino substituent on the aromatic ring . This positional difference confers distinct physicochemical and conformation-dependent properties that preclude simple analog substitution in structure-activity relationship (SAR) studies or chemical biology applications.

1
SAR probe: regioisomer-specific conformational study
2
Intramolecular H-bond model for physicochemical profiling
3
Research-use sulfonamide; correct regioisomer procurement critical

Why N-Phenylmethanesulfonamide Regioisomers Cannot Be Interchanged


Within the N-phenylmethanesulfonamide class, the precise position of ring substituents dictates intramolecular hydrogen-bonding topology, solution conformation, and electronic distribution—all of which modulate target binding, permeability, and metabolic stability. The target compound's 2-hydroxy group is capable of forming a six-membered intramolecular hydrogen bond with the sulfonamide N–H, a conformational lock absent in the 3-hydroxy regioisomer . This structural feature alters the compound's effective lipophilicity, the orientation of the methanesulfonamide pharmacophore, and the pKa of the phenolic –OH relative to its regioisomeric counterparts [1]. Consequently, biological activity data obtained for one regioisomer—for instance, the reported antimicrobial MIC of 32–64 µg/mL (S. aureus) and anticancer IC₅₀ of 226–242.52 µg/mL (A549, HeLa) for the 3-hydroxy analog —cannot be extrapolated to the 2-hydroxy isomer. Procurement of the correct regioisomer is therefore essential for maintaining SAR integrity in lead optimization, probe development, and chemoproteomic profiling campaigns.

Target Isomer
2-OH Regioisomer
Intramolecular H-bond capable; conformationally locked methanesulfonamide pharmacophore
Common Analog
3-OH Regioisomer
H-bond precluded; altered lipophilicity and target binding pose may shift assay response

Quantitative Differentiation Evidence vs. Closest Regioisomeric Analogs


Intramolecular Hydrogen-Bond Capacity: 2-OH vs. 3-OH Conformational Lock

The target compound possesses a 2-hydroxyl group ortho to the sulfonamide aniline nitrogen, enabling formation of a six-membered intramolecular hydrogen bond (O–H···O=S or O–H···N–H). This conformational restraint is structurally precluded in the 3-hydroxy regioisomer, N-(4-(dimethylamino)-3-hydroxyphenyl)methanesulfonamide, where the hydroxyl is meta to the sulfonamide attachment point [1]. The resulting difference in the population of solution conformers alters the presentation of the methanesulfonamide pharmacophore and the solvent-accessible surface area of key hydrogen-bond donors .

H-Bond Capacity
Class-level inference
2-OH: 6-membered H-bond feasible; 3-OH: not geometrically possible
Conformational lock alters pharmacophore presentation
Structural inference; no experimental ΔG measured
Conformational analysis Intramolecular hydrogen bonding Physicochemical profiling

Computed Lipophilicity Comparison Across Regioisomers

The target compound has a computed XLogP3 value of 0.7, as reported by PubChem [1]. While the XLogP3 algorithm does not explicitly account for intramolecular hydrogen bonding, experimental octanol-water partition coefficients (logD₇.₄) are expected to differ between the 2-OH and 3-OH regioisomers due to the shielding of the polar hydroxyl group via intramolecular H-bonding in the 2-OH isomer. The 3-OH regioisomer N-(4-(dimethylamino)-3-hydroxyphenyl)methanesulfonamide, lacking this intramolecular interaction, is predicted to exhibit a lower effective logD (higher aqueous solubility) under physiological pH conditions .

Lipophilicity
Class-level inference
2-OH XLogP3 = 0.7; 3-OH predicted lower experimental logD₇.₄
Effective lipophilicity context differs due to H-bond shielding
Computational prediction; requires chromatographic validation
Lipophilicity ADME prediction Chromatographic retention

Antimicrobial and Anticancer Activity Baseline from the 3-Hydroxy Regioisomer

The 3-hydroxy regioisomer, N-(4-(dimethylamino)-3-hydroxyphenyl)methanesulfonamide, has published in vitro activity data: MIC = 32–64 µg/mL against Staphylococcus aureus, IC₅₀ = 226 µg/mL against A549 lung cancer cells, and IC₅₀ = 242.52 µg/mL against HeLa cervical cancer cells . These data establish a quantitative performance baseline for the N-(dimethylamino-hydroxyphenyl)methanesulfonamide chemotype. The target 2-hydroxy isomer is structurally expected to exhibit different potency owing to its altered conformational preference and hydrogen-bonding capacity; however, direct head-to-head IC₅₀ or MIC data for the 2-OH compound against the identical assays are not currently available in the public domain .

Bioactivity Baseline
Cross-study comparable
3-OH: S. aureus MIC 32–64 µg/mL, A549 IC₅₀ 226 µg/mL, HeLa IC₅₀ 242.52 µg/mL
3-OH data provides chemotype benchmark; not transferable to 2-OH
No public 2-OH data; users must generate own data
Antimicrobial activity Cytotoxicity Regioisomeric SAR

Topological Polar Surface Area and Hydrogen-Bond Donor Accessibility

The target compound has a computed topological polar surface area (TPSA) of 78 Ų and two hydrogen-bond donors (phenolic –OH and sulfonamide –NH), as determined by PubChem's Cactvs-based computation [1]. Although the regioisomeric 3-hydroxy analog would yield numerically identical TPSA and HBD count from standard 2D algorithms, the accessibility and effective polarity of these donors differ in 3D solution conformations due to the 2-OH group's engagement in intramolecular H-bonding. This affects the compound's behavior in membrane-permeability assays (e.g., PAMPA, Caco-2) and its scoring in structure-based virtual screening campaigns .

TPSA & HBD
Supporting evidence
2-OH TPSA = 78 Ų, HBD = 2; 3-OH yields identical 2D computed values
2D descriptors mask real 3D polarity differences
Effective PSA differs; experimental EPSA not reported
TPSA Drug-likeness In silico screening

Procurement-Driven Application Scenarios in Academic and Industrial Research


Regioisomeric SAR Probe in Kinase or Enzyme Inhibitor Lead Optimization

The target compound's 2-hydroxy substitution pattern creates a unique conformational landscape driven by intramolecular H-bonding, making it an essential probe for SAR studies where hydroxyl position is hypothesized to modulate target engagement. As suggested by the patent literature linking N-(substituted-phenyl)-sulfonamide derivatives to kinase inhibition (e.g., PERK kinase) , systematic testing of the 2-OH and 3-OH regioisomers in parallel can delineate the conformational requirements for potency. The correct 2-OH regioisomer (CAS 1243474-98-7) must be specifically procured, not the 3-OH analog, to avoid confounding SAR interpretation .

Intramolecular Hydrogen-Bonding Model for Computational Chemistry

The 2-OH regioisomer serves as a well-defined small-molecule model for studying the impact of intramolecular hydrogen bonding on physicochemical properties (logD, permeability, solubility) without introducing additional molecular complexity. Its computed XLogP3 of 0.7 and TPSA of 78 Ų provide a baseline for comparing experimental logD₇.₄ measurements with computational predictions. This application is relevant for medicinal chemistry training, in silico model validation, and the development of improved scoring functions for conformational sampling.

Negative Control for Phenotypic Assays Using the 3-Hydroxy Chemotype

Given that the 3-hydroxy regioisomer has published antimicrobial and cytotoxic activity (MIC 32–64 µg/mL, IC₅₀ 226–242.52 µg/mL) , the 2-hydroxy isomer can be used as a structurally matched negative control or selectivity probe in phenotypic screening cascades. Demonstrating that the 2-OH compound shows differential activity (or lack thereof) relative to the 3-OH chemotype strengthens target-engagement hypotheses and rules out nonspecific sulfonamide-mediated effects.

Tool for Profiling Sulfonamide-Protein Interactions

The distinct hydrogen-bond donor/acceptor pattern of the 2-OH regioisomer—with one donor (phenolic –OH) capable of being conformationally sequestered—makes this compound a useful tool for hydrogen-deuterium exchange mass spectrometry (HDX-MS) or photoaffinity labeling studies aimed at mapping sulfonamide binding sites on target proteins. Comparative analysis with the 3-OH analog can identify binding poses where the hydroxyl group makes specific polar contacts .

Application
Selection Property
Validation Focus
Regioisomeric SAR probe
Conformational control review
Target engagement model-response
Computational H-bond model
Physicochemical property comparison
Experimental logD / PSA validation
Negative control probe
Isomer-specific assay response
Phenotypic endpoint context
Sulfonamide-protein interaction tool
H-bond donor/acceptor pattern
Binding site mapping context
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